Cas no 881668-95-7 (6,8-dibromo-2-methylquinolin-3-amine)

6,8-Dibromo-2-methylquinolin-3-amine is a brominated quinoline derivative with potential applications in pharmaceutical and agrochemical research. Its distinct structure, featuring bromine substituents at the 6 and 8 positions and an amine group at the 3-position, enhances reactivity and selectivity in synthetic pathways. This compound serves as a valuable intermediate in the development of bioactive molecules, particularly in the synthesis of heterocyclic compounds with antimicrobial or antitumor properties. The presence of bromine atoms facilitates further functionalization via cross-coupling reactions, while the methyl group at the 2-position contributes to steric and electronic modulation. Suitable for controlled reactions, it offers researchers a versatile building block for complex molecular architectures.
6,8-dibromo-2-methylquinolin-3-amine structure
881668-95-7 structure
Product Name:6,8-dibromo-2-methylquinolin-3-amine
CAS No:881668-95-7
MF:C10H8Br2N2
MW:315.991920471191
MDL:MFCD22046346
CID:3300596
PubChem ID:69378194
Update Time:2025-06-08

6,8-dibromo-2-methylquinolin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-QUINOLINAMINE, 6,8-DIBROMO-2-METHYL-
    • 6,8-dibromo-2-methylquinolin-3-amine
    • DTXSID801291375
    • EN300-8726375
    • 6,8-Dibromo-2-methyl-3-quinolinamine
    • SCHEMBL5264894
    • 881668-95-7
    • MDL: MFCD22046346
    • Inchi: 1S/C10H8Br2N2/c1-5-9(13)3-6-2-7(11)4-8(12)10(6)14-5/h2-4H,13H2,1H3
    • InChI Key: MSYCFHHIMHYTFP-UHFFFAOYSA-N
    • SMILES: N1C2C(=CC(Br)=CC=2Br)C=C(N)C=1C

Computed Properties

  • Exact Mass: 315.90337Da
  • Monoisotopic Mass: 313.90542Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 38.9Ų

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Additional information on 6,8-dibromo-2-methylquinolin-3-amine

Professional Introduction to 6,8-dibromo-2-methylquinolin-3-amine (CAS No. 881668-95-7)

6,8-dibromo-2-methylquinolin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 881668-95-7, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 6,8-dibromo-2-methylquinolin-3-amine, particularly the presence of bromine substituents and a methyl group, contribute to its unique chemical properties and potential applications in synthetic chemistry and pharmacological research.

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into the quinoline ring system often enhances the metabolic stability and binding affinity of the molecule towards biological targets. In the case of 6,8-dibromo-2-methylquinolin-3-amine, the bromine atoms at the 6th and 8th positions, along with the methyl group at the 2nd position, create a highly reactive and versatile platform for further chemical modifications.

Recent advancements in computational chemistry and high-throughput screening have facilitated the identification of novel quinoline derivatives with improved pharmacological profiles. Studies have demonstrated that compounds featuring brominated quinoline cores can interact with various enzymes and receptors involved in disease pathways. For instance, research has shown that certain brominated quinolines exhibit potent activity against kinases and other enzymes implicated in cancer progression. The amine group at the 3rd position of 6,8-dibromo-2-methylquinolin-3-amine provides a handle for further derivatization, allowing chemists to explore new analogs with tailored biological activities.

The synthesis of 6,8-dibromo-2-methylquinolin-3-amine typically involves multi-step organic reactions starting from readily available quinoline precursors. The bromination process is often carried out using halogenating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), which selectively introduce bromine atoms at specific positions on the quinoline ring. The subsequent methylation and amination steps further refine the structure to achieve the desired product. The efficiency and yield of these synthetic routes are critical for large-scale production and industrial applications.

In the realm of drug discovery, 6,8-dibromo-2-methylquinolin-3-amine has been investigated for its potential as an intermediate in the development of novel therapeutics. Its structural motifs are reminiscent of known bioactive molecules, suggesting that it may serve as a valuable building block for designing drugs targeting specific diseases. For example, researchers have explored its derivatives as inhibitors of protein-protein interactions or as modulators of transcriptional machinery. The versatility of this compound lies in its ability to be functionalized at multiple sites, enabling the creation of a diverse library of derivatives for screening.

The pharmacokinetic properties of 6,8-dibromo-2-methylquinolin-3-amine are also subjects of interest. Factors such as solubility, stability, and metabolic clearance play crucial roles in determining its suitability for therapeutic use. Computational modeling techniques have been employed to predict these properties before experimental validation. By leveraging molecular dynamics simulations and quantum mechanical calculations, scientists can optimize the structure to enhance bioavailability and reduce toxicity.

Moreover, the environmental impact of synthesizing and handling 6,8-dibromo-2-methylquinolin-3-amine must be considered. Green chemistry principles advocate for sustainable practices that minimize waste and hazardous byproducts. Alternative synthetic routes employing catalytic methods or renewable feedstocks are being explored to make the production process more eco-friendly. Such efforts align with global initiatives to promote sustainable pharmaceutical manufacturing.

Collaborative research efforts between academia and industry have accelerated progress in understanding the potential applications of 6,8-dibromo-2-methylquinolin-3-amine. Preclinical studies have provided insights into its interactions with biological targets and its efficacy in animal models. These findings lay the groundwork for future clinical trials aimed at evaluating its safety and therapeutic efficacy in human populations. The integration of genomics and proteomics data has further refined our understanding of how this compound affects disease pathways at a molecular level.

The future prospects for 6,8-dibromo-2-methylquinolin-3-amine are promising, given its structural complexity and functional diversity. Continued research will likely uncover new applications in areas such as immunotherapy or neurodegenerative diseases. Innovations in synthetic methodologies will enable more efficient production scales while maintaining high purity standards necessary for pharmaceutical use. As our knowledge base expands through interdisciplinary collaborations, compounds like 6,8-dibromo-2-methylquinolin-3-am ine will continue to play a pivotal role in advancing drug discovery efforts worldwide.

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